Piperidine, 1,2,2-triethyl-
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Overview
Description
Piperidine, 1,2,2-triethyl- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids . Piperidine, 1,2,2-triethyl- is a specialized compound with unique properties and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1,2,2-triethyl-, involves various methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination . One common method is the hydrogenation of pyridine using catalysts like molybdenum disulfide . Another approach involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol .
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation of pyridine. This method is efficient and cost-effective, making it suitable for large-scale production . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,2,2-triethyl- undergoes various chemical reactions, including:
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, sodium, ethanol, and various oxidizing agents . Reaction conditions such as temperature, pressure, and catalyst choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These products have significant applications in pharmaceuticals and other industries.
Scientific Research Applications
Piperidine, 1,2,2-triethyl- has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Piperidine, 1,2,2-triethyl- involves its interaction with molecular targets and pathways. Piperidine derivatives can modulate signaling pathways such as NF-κB, PI3K/Akt, and caspase-dependent pathways . These interactions can lead to various physiological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidine, 1,2,2-triethyl- include:
Pyridine: A six-membered nitrogen-containing heterocycle with aromatic properties.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperazine: A six-membered heterocycle with two nitrogen atoms.
Uniqueness
Piperidine, 1,2,2-triethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives are widely used in pharmaceuticals and have significant therapeutic potential .
Properties
CAS No. |
89214-88-0 |
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Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
1,2,2-triethylpiperidine |
InChI |
InChI=1S/C11H23N/c1-4-11(5-2)9-7-8-10-12(11)6-3/h4-10H2,1-3H3 |
InChI Key |
UPVIIOUJLXGSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN1CC)CC |
Origin of Product |
United States |
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